![molecular formula C20H23Cl2N3OS B6480768 3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1216459-24-3](/img/structure/B6480768.png)
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
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Description
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0938889 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Key Properties
- Molecular Weight : Approximately 350 g/mol.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on formulation.
- CAS Number : Not widely reported, indicating limited commercial availability.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis |
MDA-MB-231 | 2.41 | Cell cycle arrest |
MEL-8 | 1.5 | Inhibition of proliferation |
Case Study: MCF-7 Cell Line
In a study conducted by Gurram and Azam (2022), the compound demonstrated significant cytotoxic effects on the MCF-7 cell line, with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that the compound effectively induced apoptosis through the activation of caspase pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. The following table illustrates its effectiveness compared to standard antibiotics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Penicillin (20 µg/mL) |
Escherichia coli | 10 µg/mL | Ampicillin (15 µg/mL) |
In vitro studies indicated that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in terms of MIC values .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Antibacterial Mechanism : The exact mechanism remains under investigation, but it is believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQYPMNZHFQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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